molecular formula C18H31NO B1235365 (-)-Lepadin B

(-)-Lepadin B

Cat. No. B1235365
M. Wt: 277.4 g/mol
InChI Key: KNDQZHFTKYJGCP-UUNOTXBASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(-)-Lepadin B is a natural product found in Clavelina lepadiformis with data available.

Scientific Research Applications

Synthetic Achievements :(-)-Lepadin B's complex structure has triggered extensive synthetic interest due to its intricate molecular framework. The enantioselective total synthesis of (-)-lepadin B, starting from (2S,4S)-2,4-O-benzylidene-2, 4-dihydroxybutanal, marks a significant milestone. Key steps in this synthesis involve an aqueous intramolecular acylnitroso Diels-Alder reaction and a Suzuki cross-coupling reaction, pivotal for constructing the trans-1,2-oxazinolactam and the (E,E)-octadienyl unit respectively (Ozawa, Aoyagi, & Kibayashi, 2000). Moreover, a stereoselective approach towards (-)-lepadins A-C, hinged on a stereocontrolled Diels-Alder reaction, has been developed. This approach notably synthesizes (-)-lepadin B from 5-deoxy-d-ribose in 13 steps with 14.8% overall yield, showcasing the feasibility of structurally elaborating the cis-decahydroquinoline core via stereoselective cycloaddition (Li, Hu, Jia, Gu, Jia, & Chen, 2017).

Structural Elucidation :The discovery of a new lepadin variant, lepadin L, alongside known metabolites such as lepadins A and B, from the Mediterranean ascidian Clavelina lepadiformis, underscores the chemical diversity within this family. Detailed structural analyses using HR-ESIMS and NMR spectroscopy have provided insights into the planar structure and relative configuration of these compounds. This structural elucidation has significant implications, especially considering the bioactivity profile of these compounds in various cancer cell lines, offering a potential pathway for novel anticancer therapies (Casertano, Genovese, Paoli, Santi, Aiello, Menna, & Imperatore, 2022).

Biological Insights :Lepadins have shown diverse biological activities, making them of significant interest in medical research. The ability to induce G2/M phase cell cycle arrest and inhibit cell migration, as noted in the case of lepadin A on melanoma cells, provides a compelling basis for further exploration of these compounds as potential therapeutic agents in cancer treatment (Casertano, Genovese, Paoli, Santi, Aiello, Menna, & Imperatore, 2022).

properties

Molecular Formula

C18H31NO

Molecular Weight

277.4 g/mol

IUPAC Name

(2S,3S,4aS,5S,8aR)-2-methyl-5-[(1E,3E)-octa-1,3-dienyl]-1,2,3,4,4a,5,6,7,8,8a-decahydroquinolin-3-ol

InChI

InChI=1S/C18H31NO/c1-3-4-5-6-7-8-10-15-11-9-12-17-16(15)13-18(20)14(2)19-17/h6-8,10,14-20H,3-5,9,11-13H2,1-2H3/b7-6+,10-8+/t14-,15+,16-,17+,18-/m0/s1

InChI Key

KNDQZHFTKYJGCP-UUNOTXBASA-N

Isomeric SMILES

CCCC/C=C/C=C/[C@@H]1CCC[C@@H]2[C@H]1C[C@@H]([C@@H](N2)C)O

SMILES

CCCCC=CC=CC1CCCC2C1CC(C(N2)C)O

Canonical SMILES

CCCCC=CC=CC1CCCC2C1CC(C(N2)C)O

synonyms

lepadin B

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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